1,4-Dibromo-2,3-dichlorobenzene
CAS No.: 100191-20-6
Cat. No.: VC8033763
Molecular Formula: C6H2Br2Cl2
Molecular Weight: 304.79 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 100191-20-6 |
---|---|
Molecular Formula | C6H2Br2Cl2 |
Molecular Weight | 304.79 g/mol |
IUPAC Name | 1,4-dibromo-2,3-dichlorobenzene |
Standard InChI | InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
Standard InChI Key | YKQCCQSRNJMDMD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1Br)Cl)Cl)Br |
Canonical SMILES | C1=CC(=C(C(=C1Br)Cl)Cl)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1,4-Dibromo-2,3-dichlorobenzene belongs to the class of polyhalogenated benzenes, featuring bromine atoms at the 1 and 4 positions and chlorine atoms at the 2 and 3 positions on the aromatic ring. This substitution pattern creates a symmetrical yet sterically crowded arrangement, influencing its reactivity and physical behavior. The compound’s exact mass is 301.790009 g/mol, and its LogP (octanol-water partition coefficient) of 4.57 suggests significant hydrophobicity, predisposing it to bioaccumulation .
Synthesis and Manufacturing Considerations
Industrial Scalability and Challenges
Industrial production faces hurdles such as controlling reaction conditions to avoid over-halogenation and managing hazardous intermediates. The patent emphasizes the risks of using strong acids and high temperatures, which align with the challenges of synthesizing this compound. For example, prolonged reaction times at elevated temperatures could lead to decomposition or undesired byproducts.
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s boiling point of reflects the strong intermolecular forces (e.g., halogen-halogen interactions) typical of polyhalogenated aromatics . Its flash point of classifies it as combustible under specific conditions, necessitating precautions during storage and handling . Vapor pressure is negligible ( at ), implying low volatility and a tendency to persist in condensed phases .
Solubility and Reactivity
Applications and Industrial Relevance
Role in Organic Synthesis
The compound’s halogen substituents make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), where bromine and chlorine act as leaving groups. Such reactions are pivotal in constructing complex molecules for pharmaceuticals or agrochemicals.
Environmental and Regulatory Considerations
Ecotoxicological Impact
The LogP value of 4.57 signals a propensity for bioaccumulation, posing risks to aquatic organisms. While no endocrine disruption data are available , its persistence in ecosystems warrants precautionary measures during disposal.
Regulatory Compliance
Classified under UN 3077 (Miscellaneous Hazardous Material) , the compound demands adherence to hazardous waste protocols. Workplace exposure limits should align with guidelines for halogenated aromatics, emphasizing ventilation and air quality monitoring.
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